Cas no 1804235-39-9 (2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one)

2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one is a brominated aromatic ketone derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a chloro-ethoxy-substituted phenyl ring and a bromopropanone moiety, makes it a versatile building block for further functionalization. The presence of both bromine and chlorine substituents enhances its reactivity in nucleophilic substitution and cross-coupling reactions, facilitating the synthesis of complex molecules. The ethoxy group contributes to solubility in organic solvents, improving handling in synthetic workflows. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced reactivity and stability under controlled conditions. Proper handling is advised due to its potential sensitivity.
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one structure
1804235-39-9 structure
Product name:2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one
CAS No:1804235-39-9
MF:C11H12BrClO2
Molecular Weight:291.568781852722
CID:4971540

2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one
    • インチ: 1S/C11H12BrClO2/c1-3-15-10-5-8(4-9(13)6-10)11(14)7(2)12/h4-7H,3H2,1-2H3
    • InChIKey: LQLOBWOEHFCXMD-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=C(C=C(C=1)OCC)Cl)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 26.3

2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013024293-1g
2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one
1804235-39-9 97%
1g
1,549.60 USD 2021-06-24

2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one 関連文献

2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-oneに関する追加情報

Introduction to 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one (CAS No. 1804235-39-9)

2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its unique structural features and potential biological activities. With the CAS number 1804235-39-9, this compound represents a promising scaffold for the development of novel therapeutic agents. Its molecular structure incorporates both bromine and chlorine substituents, which are strategically positioned on an aromatic ring, making it a valuable intermediate for further functionalization. The presence of an ethoxy group on the aromatic ring further enhances its reactivity, allowing for diverse chemical transformations that can be tailored to specific pharmacological targets.

The compound's significance lies in its potential applications as a building block in the synthesis of more complex molecules. In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various disease pathways, and 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one has emerged as a key intermediate in this context. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may exhibit similar pharmacological properties or serve as a precursor for drugs with enhanced efficacy and selectivity.

One of the most compelling aspects of this compound is its utility in constructing heterocyclic frameworks, which are widely prevalent in biologically active molecules. The bromine and chlorine atoms on the aromatic ring can undergo cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or amino groups. This flexibility makes it an attractive candidate for generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

In addition to its role as a synthetic intermediate, 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one has been explored in the context of medicinal chemistry research. The combination of bromine and chlorine substituents on an aromatic ring often enhances binding interactions with biological targets due to their ability to participate in halogen bonding or undergo electrophilic aromatic substitution reactions. These features are particularly relevant in the design of kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. Recent studies have demonstrated that halogenated aromatic compounds can exhibit potent inhibitory activity against various kinases by modulating their active sites through non-covalent interactions.

The ethoxy group in the molecule also contributes to its chemical diversity, allowing for further derivatization through nucleophilic substitution or elimination reactions. This makes 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one a valuable starting material for synthesizing analogs with tailored physicochemical properties, such as improved solubility or metabolic stability. Such properties are essential for optimizing drug candidates for clinical development.

From a synthetic chemistry perspective, the compound's accessibility is another key factor contributing to its popularity. It can be readily prepared through multi-step organic synthesis involving well-established reactions such as bromination, chlorination, and etherification. The availability of efficient synthetic routes ensures that researchers can easily obtain sufficient quantities of the compound for both laboratory-scale investigations and larger-scale applications.

The pharmaceutical industry has increasingly recognized the importance of structurally diverse scaffolds in drug discovery. 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one fits well within this paradigm by offering a balance between structural complexity and synthetic tractability. Its potential as a precursor for biologically active molecules has been validated by several recent publications reporting novel derivatives with interesting pharmacological profiles. These studies highlight its utility as a platform for exploring new therapeutic modalities.

Moreover, the compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies often rely on high-quality intermediates like 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one to streamline their drug development pipelines. By leveraging such intermediates, they can accelerate the synthesis of lead compounds and reduce time-to-market for new therapies. The compound's compatibility with modern synthetic methodologies also aligns with industry trends toward greener and more efficient chemical processes.

In conclusion, 2-Bromo-1-(3-chloro-5-ethoxyphenyl)propan-1-one (CAS No. 1804235-39-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for generating novel bioactive molecules through diverse chemical transformations. As interest in halogenated aromatic compounds continues to grow, this intermediate will undoubtedly play an important role in advancing therapeutic innovation across multiple disease areas.

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